molecular formula C7H13BrO2 B1584615 Ethyl 2-bromo-2-methylbutanoate CAS No. 5398-71-0

Ethyl 2-bromo-2-methylbutanoate

Cat. No.: B1584615
CAS No.: 5398-71-0
M. Wt: 209.08 g/mol
InChI Key: ALHOFXQMBUWICK-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-2-methylbutanoate is an organic compound with the molecular formula C7H13BrO2. It is an ester derived from butanoic acid and is characterized by the presence of a bromine atom at the second carbon of the butanoate chain. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-2-methylbutanoate can be synthesized through the esterification of 2-bromo-2-methylbutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-2-methylbutanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Elimination Reactions: Strong bases like sodium ethoxide in ethanol.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Products include 2-methylbutanoic acid derivatives.

    Elimination Reactions: Alkenes such as 2-methyl-2-butene.

    Reduction: 2-bromo-2-methylbutanol.

Scientific Research Applications

Ethyl 2-bromo-2-methylbutanoate is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: In the development of new drugs and therapeutic agents.

    Material Science: As a building block for the synthesis of polymers and other advanced materials.

    Biological Studies: In the study of enzyme mechanisms and metabolic pathways.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-2-methylbutanoate involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution and elimination reactions. The ester group also allows for reduction reactions, making it a versatile compound in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-bromo-3-methylbutanoate
  • Ethyl 2-chloro-2-methylbutanoate
  • Methyl 2-bromo-2-methylbutanoate

Uniqueness

This compound is unique due to the specific positioning of the bromine atom, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic chemistry for the preparation of various derivatives and complex molecules.

Properties

IUPAC Name

ethyl 2-bromo-2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO2/c1-4-7(3,8)6(9)10-5-2/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHOFXQMBUWICK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)OCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30277864
Record name ethyl 2-bromo-2-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5398-71-0
Record name 5398-71-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4543
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-bromo-2-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Ethyl 2-bromo-2-methylbutanoate in the synthesis of Clinofibrate?

A1: this compound acts as an alkylating agent in the synthesis of Clinofibrate []. The synthesis starts with the electrophilic substitution of cyclohexanone with phenol to yield 1,1-bis(4-hydroxyphenyl)cyclohexane. This intermediate then undergoes a condensation reaction with this compound. The bromine atom in this compound acts as a leaving group, facilitating the attachment of the 2-methylbutanoate moiety to the 1,1-bis(4-hydroxyphenyl)cyclohexane structure. Subsequent hydrolysis of this condensation product yields Clinofibrate.

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